![molecular formula C18H39N B098830 N,N-dimethylhexadecan-2-amine CAS No. 16058-51-8](/img/structure/B98830.png)
N,N-dimethylhexadecan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylhexadecan-2-amine can be synthesized through the reaction of hexadecylamine with formaldehyde and formic acid. The reaction typically involves heating the mixture to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where hexadecylamine is reacted with formaldehyde and formic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylhexadecan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium compounds.
Scientific Research Applications
Applications Overview
N,N-Dimethylhexadecan-2-amine is utilized in several domains, including:
- Pharmaceuticals
- Polymer Chemistry
- Biochemical Research
- Surface Modification
- Agricultural Chemicals
Pharmaceuticals
This compound acts as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions such as depression and anxiety. Its role in enhancing the bioavailability of drugs makes it a valuable asset in drug formulation processes .
Polymer Chemistry
In polymer chemistry, this compound serves as a swelling agent that aids in the production of mesoporous silica nanoparticles. It facilitates the enlargement of pore sizes, which is crucial for applications requiring specific surface area characteristics, such as catalysts and adsorbents .
Biochemical Research
Researchers employ this compound as a reagent in biochemical assays to study enzyme activity and metabolic pathways. Its ability to facilitate reactions enhances experimental efficiency and contributes to more reliable outcomes .
Surface Modification
The compound is used to modify surfaces to improve hydrophilicity or hydrophobicity, which is essential in biomedical engineering and material science. This modification can enhance the performance of medical devices and implants by improving biocompatibility and functionality .
Agricultural Chemicals
In agriculture, this compound is incorporated into formulations for herbicides and pesticides, improving the efficacy and stability of active ingredients, which ultimately leads to enhanced crop yields .
Case Studies
Mechanism of Action
The mechanism of action of N,N-dimethylhexadecan-2-amine involves its interaction with molecular targets such as cell membranes and proteins. As a surfactant, it can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. In biological systems, it can modulate signaling pathways and affect cellular processes .
Comparison with Similar Compounds
N,N-dimethylhexadecan-2-amine can be compared with other similar compounds such as:
Hexadecylamine: A primary amine with similar applications but lacks the additional methyl groups.
Dimethyloctadecylamine: An amine with a longer carbon chain, providing different surfactant properties.
Dimethyldodecylamine: An amine with a shorter carbon chain, resulting in different solubility and emulsifying properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it highly effective in various applications .
Properties
CAS No. |
16058-51-8 |
---|---|
Molecular Formula |
C18H39N |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
InChI Key |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Key on ui other cas no. |
16058-51-8 |
Synonyms |
N,N,1-Trimethyl-1-pentadecanamine |
Origin of Product |
United States |
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